Amthamine dihydrobromide
Description
Contextualization of Histamine (B1213489) and its Receptors in Biological Systems
Histamine is a biogenic amine that functions as a crucial signaling molecule and neurotransmitter in a wide array of physiological processes. lymphosign.comnews-medical.net It exerts its diverse biological effects by binding to and activating four distinct subtypes of G protein-coupled receptors: H1, H2, H3, and H4. lymphosign.comwikipedia.org These receptors are distributed throughout the body and are involved in various functions. sigmaaldrich.com
H1 Receptors: Primarily located on smooth muscle cells, endothelial cells, and neurons, H1 receptors are key mediators of allergic responses, causing effects such as smooth muscle contraction, increased vascular permeability, and the sensation of itching. wikipedia.org
H2 Receptors: Found predominantly on parietal cells in the stomach lining, H2 receptors are instrumental in regulating the secretion of gastric acid. wikipedia.org They are also present in other tissues, including the cardiovascular system and the central nervous system. nih.govnih.gov
H3 Receptors: Mainly located in the central nervous system, H3 receptors act as presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters. news-medical.netwikipedia.org
H4 Receptors: Primarily expressed on immune cells, H4 receptors are involved in inflammatory and immune responses. news-medical.netwikipedia.org
The activation of these receptors triggers distinct intracellular signaling pathways. H1 receptor activation leads to an increase in inositol (B14025) phosphate (B84403) hydrolysis, while H2 receptor activation stimulates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels. sigmaaldrich.comnih.gov In contrast, H3 and H4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. sigmaaldrich.com
Historical Development and Discovery of Histamine H2 Receptor Agonists
The understanding that histamine's actions were not solely mediated by a single receptor type emerged in the mid-20th century. Researchers observed that classical antihistamines (H1 antagonists) could not block all of histamine's effects, particularly its stimulation of gastric acid secretion and its effects on heart rate. karger.com This led to the hypothesis of a second type of histamine receptor. karger.com
In 1972, Sir James Black and his team at Smith, Kline & French provided the first pharmacological evidence for the existence of the H2 receptor. karger.comtandfonline.com Their research, which involved modifying the histamine molecule, led to the development of the first H2 receptor antagonist, burimamide. karger.com This discovery was a landmark in pharmacology and revolutionized the treatment of peptic ulcers. karger.comnih.gov Following burimamide, other H2 antagonists like cimetidine (B194882) and ranitidine (B14927) were developed and became widely used clinically. tandfonline.com
The development of selective agonists for the H2 receptor was also crucial for research purposes. These compounds allowed for the specific activation of H2 receptors, helping to delineate their functions in various tissues and biological systems. Early H2 receptor agonists included dimaprit. nih.gov However, the quest for more potent and selective agonists continued, leading to the synthesis of compounds like impromidine (B1671804) and arpromidine. nih.gov
Genesis of Amthamine (B1667264) Dihydrobromide as a Research Compound
Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, was synthesized as part of a research effort to develop more potent and selective histamine H2 receptor agonists. nih.govwikipedia.org A 1992 study detailed the synthesis and in vitro pharmacology of a series of substituted 4- and 5-(2-aminoethyl)thiazoles. acs.org Through variations in small alkyl substitutions, researchers identified Amthamine as the most potent full agonist for the histamine H2 receptor on the guinea pig right atrium, demonstrating slightly higher potency than histamine itself. biocrick.com
Crucially, this research established Amthamine's high selectivity. It showed no significant activity at H1 receptors and acted only as a weak agonist at the H3 receptor, thus exhibiting a marked specificity for H2 receptors. biocrick.comrndsystems.com This high selectivity is a key characteristic that makes Amthamine a valuable pharmacological tool. rndsystems.comtocris.comtocris.com
Overview of Amthamine Dihydrobromide as a Pharmacological Tool
This compound is widely used in laboratory research to study the physiological and pathological roles of the histamine H2 receptor. wikipedia.org Its ability to selectively activate H2 receptors allows researchers to investigate the specific effects of H2 receptor stimulation in various experimental models, both in vitro and in vivo. nih.govwikipedia.org
Research applications of this compound include:
Gastric Acid Secretion: It has been effectively used to study the mechanisms of gastric acid secretion, confirming its role as a potent secretagogue that acts via H2 receptors. nih.govwikipedia.org
Cardiovascular Studies: Amthamine has been employed to investigate the cardiac pharmacology of H2 receptor agonists, comparing its effects to those of histamine and other agonists like dimaprit. tocris.comcaymanchem.com For example, it has been shown to increase heart rate in isolated guinea pig atria. caymanchem.com
Cerebral Vasculature: Studies have shown that Amthamine induces vasodilation of cerebral arteries and decreases myogenic tone in vitro. rndsystems.comtocris.com
Immunomodulation: Research has explored its effects on the immune system, such as its use in studying the influence of mast cells on T regulatory cell function and its ability to modulate immunoglobulin production. caymanchem.comsigmaaldrich.com
Cell Proliferation and Signaling: Amthamine has been used to investigate the role of H2 receptors in cell growth and signaling pathways in various cell types, including cholangiocarcinoma cells. aacrjournals.org
Being a full and potent agonist, Amthamine serves as a reliable alternative to other H2 receptor agonists for detailed pharmacological studies. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNNOPUDSFVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585061 | |
| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142457-00-9 | |
| Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization and Receptor Binding Profile of Amthamine Dihydrobromide
Histamine (B1213489) H2 Receptor Agonistic Activity of Amthamine (B1667264) Dihydrobromide
Amthamine is a potent and full agonist at histamine H2 receptors. nih.govnih.govbiocrick.com Its activity has been demonstrated across various in vitro and in vivo models, where it effectively stimulates physiological responses mediated by H2 receptor activation, such as gastric acid secretion and cardiac stimulation. nih.govbiocrick.com The effects induced by amthamine are competitively antagonized by selective H2 receptor antagonists like famotidine and ranitidine (B14927), confirming its mechanism of action at this receptor subtype. nih.govnih.gov
Amthamine dihydrobromide demonstrates considerable potency as a full H2 receptor agonist, with its efficacy being comparable or even superior to that of histamine in certain preparations. nih.govnih.gov In studies on anaesthetized rats, amthamine's efficacy in stimulating gastric acid secretion was found to be significantly higher than that of both histamine and dimaprit. nih.gov It behaves as a full agonist in the rat isolated gastric fundus and in various cardiac preparations from guinea pigs and humans. nih.govbiocrick.com Its potency has been quantified in several experimental models, as detailed in the table below.
| Experimental Model | Parameter | Value |
| Conscious Cats (gastric fistula) | ED50 | 0.069 µmol/kg/h nih.gov |
| Anaesthetized Rats (lumen-perfused stomach) | ED50 | 11.69 µmol/kg i.v. nih.gov |
| Rat Isolated Gastric Fundus | EC50 | 18.9 µmol/l nih.govbiocrick.com |
| Guinea Pig Right Atrium | pD2 | 6.21 biocrick.com |
| Spontaneously Beating Guinea-Pig Atria | pD2 | 6.72 biocrick.com |
| Electrically Driven Guinea-Pig Papillary Muscle | pD2 | 6.17 biocrick.com |
| Human Atrium | pD2 | 5.38 biocrick.com |
When compared to the endogenous ligand histamine and other synthetic H2 agonists, amthamine's pharmacological profile is noteworthy. It is generally considered to be approximately equipotent with histamine, with some studies reporting it as slightly more potent. nih.govbiocrick.comrndsystems.comtocris.com In experiments on human atrial tissue, amthamine induced a positive inotropic activity that resembled histamine in both potency and efficacy. nih.govsigmaaldrich.com
The compound is consistently more potent than the standard H2 agonist dimaprit, with reports indicating a 3 to 10-fold higher potency. nih.govnih.govbiocrick.com In contrast, while the agonist impromidine (B1671804) was found to be 10 to 30 times more active than amthamine in human heart preparations, its maximum effect was significantly lower. nih.govsigmaaldrich.com
| Compound | Potency Comparison with Amthamine | Efficacy Comparison with Amthamine |
| Histamine | Approximately equipotent; some studies suggest amthamine is slightly more potent. nih.govnih.govrndsystems.comtocris.com | Efficacy is comparable; amthamine showed higher efficacy in some gastric secretion models. nih.govnih.gov |
| Dimaprit | Amthamine is 3 to 10 times more potent. nih.govnih.govbiocrick.com | As effective as histamine, but less potent than amthamine. nih.gov |
| Impromidine | 10 to 30 times more potent than amthamine. nih.govsigmaaldrich.com | Maximum effect is significantly lower than amthamine. nih.govsigmaaldrich.com |
Selectivity Profile of this compound Across Histamine Receptor Subtypes
A key feature of amthamine is its high selectivity for the H2 receptor over other histamine receptor subtypes. rndsystems.comtocris.com This specificity has been confirmed through experiments utilizing selective antagonists for H1 and H3 receptors, which did not alter amthamine's primary effects. nih.gov
Research consistently shows that this compound is devoid of significant activity at histamine H1 receptors. biocrick.comrndsystems.comtocris.comabcam.cn Studies have confirmed that amthamine does not possess stimulatory activity at H1 receptors, contributing to its clean pharmacological profile as a selective H2 agonist. nih.gov
The interaction of amthamine with histamine H3 receptors is minimal. It is reported to act as a weak antagonist at the H3 receptor. biocrick.comrndsystems.comtocris.comabcam.cn One study characterized it as a full but weak agonist at the H3 receptor, with a pD2 value of 4.70, indicating a marked specificity for the H2 receptor. biocrick.com Another study noted that experiments with H3 receptor antagonists indicated amthamine is devoid of stimulatory activity at H3 receptors. nih.gov
The primary characterization of amthamine was conducted prior to the widespread study of the histamine H4 receptor. Consequently, detailed binding and functional data for amthamine at the H4 receptor are not extensively reported in seminal literature. However, in a comparative in vivo study assessing gastric acid secretion, the effects of amthamine were shown to be profoundly mediated by H2 receptors, inducing a significantly higher output compared to known H4 receptor agonists, which had weak effects on this H2-mediated process. nih.gov
Receptor Affinity and Binding Kinetics of this compound
Amthamine demonstrates marked specificity for the histamine H₂ receptor. It is slightly more potent than histamine itself in various preparations. rndsystems.comtocris.com Research indicates that amthamine has no significant activity at H₁ receptors and functions as a weak antagonist or a weak partial agonist at H₃ receptors. biocrick.comtocris.comabcam.com
The compound behaves as a full agonist at H₂ receptors, eliciting maximal responses comparable to the endogenous ligand, histamine, in several functional assays. biocrick.com Studies on isolated tissues, including guinea pig and human cardiac preparations, as well as rodent gastric tissue, have confirmed its efficacy. For instance, in guinea pig atria, amthamine increases the sinus rate, and in both guinea pig papillary muscle and human atrial muscle, it enhances contractility. biocrick.com These effects are competitively antagonized by selective H₂ receptor antagonists like famotidine and ranitidine, confirming the interaction is mediated by the H₂ receptor. biocrick.comnih.gov
The binding affinity and functional potency of Amthamine have been quantified across various in vitro and in vivo models, demonstrating its high affinity for the H₂ receptor.
Interactive Data Table: In Vitro Receptor Binding and Functional Potency of Amthamine
| Parameter | Species/Tissue | Receptor | Value |
| pKᵢ | - | H₂ | 5.2 |
| pD₂ | Guinea Pig (Right Atrium) | H₂ | 6.21 |
| pD₂ | Guinea Pig (Atria, Sinus Rate) | H₂ | 6.72 |
| pD₂ | Guinea Pig (Papillary Muscle) | H₂ | 6.17 |
| pD₂ | Human (Atrium) | H₂ | 5.38 |
| pD₂ | Guinea Pig (Gallbladder) | H₂ | 5.44 |
| EC₅₀ | Rat (Isolated Gastric Fundus) | H₂ | 18.9 µmol/l |
| pD₂ | - | H₃ | 4.70 (Weak Agonist) |
This table summarizes key metrics of Amthamine's interaction with histamine receptors from various research studies. biocrick.comabcam.comnih.govmerckmillipore.com
Interactive Data Table: In Vivo Functional Potency of Amthamine
| Parameter | Species/Model | Effect | Value |
| ED₅₀ | Conscious Cat (Gastric Fistula) | Gastric Acid Secretion | 0.069 µmol/kg/h |
| ED₅₀ | Anesthetized Rat (Lumen-Perfused Stomach) | Gastric Acid Secretion | 11.69 µmol/kg i.v. |
This table presents the effective doses of Amthamine required to produce a half-maximal response in live animal models, specifically concerning gastric acid secretion. biocrick.comnih.gov
Methodological Approaches in Amthamine Dihydrobromide Research
In Vitro Pharmacological Assays for Amthamine (B1667264) Dihydrobromide Activity
In vitro methods are fundamental for characterizing the pharmacological profile of amthamine dihydrobromide. These assays, conducted on isolated biological components, allow for a detailed investigation of its activity at the tissue, cellular, and receptor levels.
Isolated tissue preparations are a cornerstone of classical pharmacology, providing a functional context to study drug effects. In the investigation of this compound, various tissues have been employed to characterize its H2 receptor-mediated effects.
Guinea Pig Atria: this compound has been shown to cause an increase in the sinus rate of spontaneously beating guinea-pig atria, with a pD2 value of 6.72. nih.gov It also increases the contractility of electrically driven guinea-pig papillary muscle (pD2 = 6.17). nih.gov In these preparations, amthamine acts as a full agonist, with a potency comparable to or slightly higher than histamine (B1213489) and approximately 10 times higher than dimaprit. nih.gov The positive effects of amthamine in guinea-pig atria and papillary muscle are competitively antagonized by the H2 receptor antagonist ranitidine (B14927). nih.gov
Rat Cerebral Arteries: In pressurized rat cerebral arteries, this compound concentration-dependently decreases myogenic tone. mdpi.comresearchgate.net This vasodilatory effect is mediated by H2-receptor activation and is independent of the endothelium. mdpi.com The dilation induced by amthamine is accompanied by a decrease in arterial wall calcium. mdpi.com
Table 1: Effects of this compound on Isolated Tissue Preparations
| Tissue Preparation | Species | Observed Effect | Potency (pD2/EC50) | Antagonism |
|---|---|---|---|---|
| Spontaneously Beating Atria | Guinea Pig | Increased sinus rate | pD2 = 6.72 | Ranitidine |
| Electrically Driven Papillary Muscle | Guinea Pig | Increased contractility | pD2 = 6.17 | Ranitidine |
| Human Atrium | Human | Increased contractility | pD2 = 5.38 | Not specified |
| Cerebral Arteries | Rat | Decreased myogenic tone (vasodilation) | Not specified | Tiotidine |
| Isolated Gastric Fundus | Rat | Gastric acid secretion | EC50 = 18.9 µmol/l | Famotidine, Ranitidine |
Cell line models offer a controlled environment to dissect the cellular and molecular mechanisms of drug action.
U937 Cells: The human monocytic cell line U-937 has been utilized to study the role of H2 receptors in immune cell function. In these cells, amthamine, as an H2 receptor agonist, has been shown to increase intracellular cyclic AMP (cAMP) levels. nih.gov This effect is linked to the regulation of multidrug resistance-associated proteins (MRPs), particularly MRP4. nih.gov Furthermore, histamine-induced stimulation of phosphodiesterase 4 (PDE4) in U-937 cells is mediated by the H2 receptor and is related to intracellular cAMP levels. nih.gov
HepG2 Cells: In the human liver cancer cell line HepG2, treatment with this compound has been shown to increase the expression of PKA R2 (phospho S96), a component of the protein kinase A signaling pathway. rndsystems.com This effect correlates with increasing concentrations of the compound. rndsystems.com
Normal Rat Intrahepatic Cholangiocytes (NRICs): Studies on isolated rat cholangiocytes have shown that this compound stimulates the proliferation of large, but not small, cholangiocytes. biocrick.com This proliferative effect is associated with an increase in intrahepatic bile duct mass. biocrick.com
Cardiac Myofibroblasts: In cultures of myofibroblasts isolated from intact rat hearts, this compound significantly increases collagen content at various concentrations. abcam.com This effect suggests a role for H2 receptor stimulation in collagen regulation within cardiac tissue. abcam.com
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. While specific radioligand binding studies focusing solely on this compound are not extensively detailed in the provided search results, its selectivity for the H2 receptor has been well-established through functional assays and comparison with other histamine receptor agonists and antagonists. nih.govsc.edu Amthamine is characterized as a highly selective H2 agonist with weak antagonist activity at H3 receptors and no activity at H1 receptors. nih.govsc.edu Its pKi value, a measure of binding affinity, is reported as 5.2 for the H2 receptor. rndsystems.comsc.edu
In Vivo Animal Models for Investigating this compound's Biological Effects
In vivo animal models are indispensable for understanding the systemic and organ-specific effects of a compound in a living organism.
Rodent models have been widely used to investigate the physiological effects of this compound.
Rats: In anesthetized rats, intravenous administration of amthamine causes vasodepressor responses, which are antagonized by the H2 receptor antagonist famotidine. nih.gov It also induces a dose-dependent tachycardia that is largely mediated by the release of catecholamines, indicating an interaction with the adrenergic system at higher doses. nih.gov In conscious rats with a lumen-perfused stomach, amthamine produces a dose-related increase in gastric acid secretion, with an ED50 of 11.69 µmol/kg. Studies in Dahl salt-sensitive rats, a model for salt-induced kidney damage, suggest a role for the histaminergic system in this pathology, though the direct effects of amthamine were not the primary focus. In aged rats, intraventricular administration of amthamine was investigated in the context of perioperative neurocognitive disorders, where it was shown to inhibit microglia activation.
Cats: In conscious cats with a gastric fistula, amthamine also induces a dose-related increase in acid secretion, with an ED50 of 0.069 µmol/kg/h.
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Route of Administration | System/Organ | Observed Effect | Potency (ED50) |
|---|---|---|---|---|
| Anesthetized Rat | Intravenous | Cardiovascular | Vasodepressor response, Tachycardia | Not specified |
| Conscious Rat (lumen-perfused stomach) | Intravenous | Gastric | Increased acid secretion | 11.69 µmol/kg |
| Conscious Cat (gastric fistula) | Intravenous Infusion | Gastric | Increased acid secretion | 0.069 µmol/kg/h |
| Normal Rat | Intraperitoneal | Biliary System | Increased large intrahepatic bile duct mass | Not specified |
| Aged Rat | Intraventricular | Central Nervous System | Inhibition of microglia activation | Not specified |
The role of H2 receptor activation by amthamine has been explored in the context of immune modulation, particularly in models of autoimmune disease.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: EAE is a widely used animal model for human multiple sclerosis. mdpi.com Research in this area indicates that histamine receptor signaling can influence the susceptibility to and progression of EAE. abcam.com While studies often focus on H4 receptor antagonists, the broader context of histamine receptor modulation in EAE is relevant. rndsystems.com The involvement of H1 and H2 receptors in regulating myofibroblast transformation from macrophages has been noted in cardiac injury models, suggesting a potential for these receptors to influence inflammatory and fibrotic processes that are also relevant in autoimmune diseases. The use of amthamine in such models helps to dissect the specific contribution of the H2 receptor to the complex immune responses observed in these conditions.
Biochemical and Molecular Biology Techniques in this compound Research
The investigation of this compound's pharmacological effects relies on a variety of sophisticated biochemical and molecular biology techniques. These methods allow researchers to dissect the compound's mechanism of action at the molecular and cellular levels, providing insights into its interaction with the histamine H2 receptor and the subsequent signaling cascades.
Measurement of Second Messenger Levels (cAMP, IP3)
A primary method to assess the activity of this compound is the measurement of intracellular second messenger levels, particularly cyclic adenosine (B11128) monophosphate (cAMP). As a selective histamine H2 receptor agonist, Amthamine is expected to stimulate the Gs alpha subunit of the G protein-coupled H2 receptor. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
Cyclic AMP (cAMP) Assays:
The quantification of cAMP is a standard procedure in studies involving Amthamine. In a typical assay, cells expressing the H2 receptor are incubated with this compound. Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using various commercially available assay kits. These kits often employ a competitive enzyme-linked immunosorbent assay (ELISA) format or time-resolved fluorescence resonance energy transfer (TR-FRET). For instance, in a cell-based agonist assay, a test compound's ability to induce an increase in cAMP is compared to the response elicited by a known concentration of this compound, which serves as a reference agonist nih.gov.
Inositol (B14025) Trisphosphate (IP3) Measurement:
While the canonical signaling pathway for the histamine H2 receptor involves the Gs-adenylyl cyclase-cAMP pathway, there is some evidence suggesting that under certain conditions, it may also couple to the Gq protein, leading to the activation of phospholipase C (PLC) nih.gov. PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. However, studies directly measuring IP3 levels in response to Amthamine are not prominently available, as this is not the primary signaling route for the H2 receptor.
Protein Phosphorylation Analysis (PKA, PKC)
Following the generation of second messengers, downstream signaling events often involve the activation of protein kinases and the subsequent phosphorylation of specific substrate proteins. In the context of Amthamine research, the analysis of Protein Kinase A (PKA) and Protein Kinase C (PKC) activity is of significant interest.
Protein Kinase A (PKA) Phosphorylation:
The increase in intracellular cAMP levels initiated by Amthamine leads to the activation of PKA. Activated PKA then phosphorylates a variety of downstream target proteins on serine and threonine residues, modulating their activity. A common technique to assess PKA activation is through Western blotting using antibodies that specifically recognize the phosphorylated forms of known PKA substrates. One such substrate is the cAMP response element-binding protein (CREB). While direct studies using Amthamine are limited, research on histamine has shown that it can induce the phosphorylation of CREB, a process that is often mediated by PKA.
Protein Kinase C (PKC) Phosphorylation:
While the primary pathway for the H2 receptor does not directly involve PKC activation, potential cross-talk between signaling pathways or non-canonical signaling could lead to its modulation. The activation of PKC is typically associated with the Gq pathway and the generation of DAG. The analysis of PKC activity often involves examining the phosphorylation status of its substrates, such as the myristoylated alanine-rich C-kinase substrate (MARCKS). Studies with the general agonist histamine have demonstrated its ability to stimulate the phosphorylation of MARCKS, indicating PKC activation. However, direct evidence linking Amthamine to the phosphorylation of specific PKC substrates is not well-documented.
Gene Expression Analysis (RT-PCR, qPCR)
To understand the long-term effects of this compound on cellular function, researchers often analyze changes in gene expression. Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative real-time PCR (qPCR) are powerful techniques used to detect and quantify messenger RNA (mRNA) levels of specific genes.
These techniques involve the isolation of total RNA from cells or tissues treated with Amthamine. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the PCR. In qPCR, the amplification of the target gene is monitored in real-time using fluorescent dyes or probes, allowing for the precise quantification of the initial amount of mRNA.
A study investigating the role of histamine in the production of the chemokine CCL18 in human M2 macrophages utilized qPCR to analyze gene expression. In this study, Amthamine, as an H2R agonist, was shown to significantly upregulate the IL-4-induced CCL18 mRNA expression cellsignal.com.
| Cell Type | Treatment | Target Gene | Fold Induction (Median) | Technique |
| Human M2 Macrophages | Amthamine | CCL18 mRNA | 1.77 | qPCR |
| Human M2 Macrophages | Amthamine (in presence of IL-10) | CCL18 mRNA | 2.09 | qPCR |
| Human M2 Macrophages (from healthy controls) | Amthamine | CCL18 mRNA | 3.06 | qPCR |
Cytokine and Inflammatory Mediator Quantification (ELISA)
This compound's role in modulating inflammatory responses is often investigated by quantifying the levels of cytokines and other inflammatory mediators. The enzyme-linked immunosorbent assay (ELISA) is a widely used, sensitive, and specific method for this purpose.
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a typical sandwich ELISA for cytokine quantification, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is then added, followed by a detection antibody that is also specific for the cytokine but binds to a different epitope. This detection antibody is either directly conjugated to an enzyme or is subsequently detected by an enzyme-conjugated secondary antibody. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of the cytokine in the sample.
In a study on the role of H2 and H3 receptor agonists in alleviating perioperative neurocognitive disorders, Amthamine was used to investigate its effect on microglia activation and the production of inflammatory mediators. The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-10 (IL-10) were measured by ELISA. The results showed that Amthamine partially abolished the LPS-induced release of the pro-inflammatory cytokines TNF-α and IL-1β, while upregulating the release of the anti-inflammatory cytokine IL-10.
| Inflammatory Mediator | Treatment Group | Concentration (pg/mL) |
| TNF-α | LPS | Increased |
| TNF-α | LPS + Amthamine (10 µM) | Partially Abolished Increase |
| IL-1β | LPS | Increased |
| IL-1β | LPS + Amthamine (10 µM) | Partially Abolished Increase |
| IL-10 | LPS | Increased |
| IL-10 | LPS + Amthamine (10 µM) | Upregulated Release |
Cellular Imaging and Functional Assays
Cellular imaging techniques are indispensable for visualizing the effects of this compound at the subcellular level. These methods provide spatial context to the biochemical and molecular data, allowing researchers to observe changes in protein localization and expression within the cellular architecture.
Immunocytochemistry/Immunofluorescence for Protein Localization and Expression
Immunocytochemistry (ICC) and immunofluorescence (IF) are powerful imaging techniques that utilize antibodies to visualize the localization and expression of specific proteins within cells. These methods are crucial for understanding how Amthamine might influence the trafficking and cellular distribution of its target, the histamine H2 receptor, as well as other proteins involved in its signaling pathway.
The general procedure for ICC/IF involves several key steps:
Cell Preparation: Cells are grown on a suitable substrate, such as a glass coverslip.
Fixation: The cells are treated with a chemical fixative (e.g., paraformaldehyde) to preserve their cellular structure.
Permeabilization: If the target protein is intracellular, the cell membrane is permeabilized with a detergent to allow the antibodies to enter the cell.
Blocking: Non-specific binding sites are blocked to reduce background staining.
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to the protein of interest.
Secondary Antibody Incubation: A secondary antibody, which is conjugated to a fluorescent dye (for IF) or an enzyme (for ICC), is used to detect the primary antibody.
Visualization: The cells are visualized using a fluorescence microscope (for IF) or a light microscope after the addition of a chromogenic substrate (for ICC).
Cell Proliferation and Viability Assays
This compound has been utilized in a variety of cell proliferation and viability assays to elucidate its effects on different cell types. These studies are crucial for understanding the compound's influence on cellular health and growth, which is often mediated by its interaction with histamine H2 receptors.
In research on wound healing, the influence of this compound on the viability and metabolic activity of fibroblasts from granulation tissue was examined using MTT and BrdU assays. biocrick.comnih.gov Histamine was found to significantly increase fibroblast viability and metabolic activity at concentrations of 10⁻⁸ M and 10⁻⁶ M, but it did not alter their proliferative activity. nih.gov The study also noted that an H1 receptor agonist mimicked this effect on cell viability. nih.gov
Another study investigating cholangiocarcinoma growth employed MTS assays to evaluate the effect of this compound. aacrjournals.org In this context, this compound, an HRH2 agonist, was used at a concentration of 10 μmol/L. aacrjournals.org The study focused on the inhibitory effects of an HRH3 agonist on cancer cell growth and used this compound as a control to assess the involvement of other histamine receptors. aacrjournals.org
The effects of this compound on cardiomyocyte viability have also been investigated. Studies have shown that as an H2R-selective agonist, it can induce cardiomyocyte death in a dose-dependent manner. ahajournals.org This effect was significantly reduced by the presence of an H2R antagonist, famotidine, confirming the role of the H2 receptor in this process. ahajournals.org The assessment of cell death was conducted using methods such as trypan blue staining and lactate (B86563) dehydrogenase (LDH) leakage assays. ahajournals.org
Furthermore, in studies of cholangiocyte proliferation, this compound was shown to increase the proliferation of large, but not small, cholangiocytes in normal rats. nih.gov This research highlights the differential effects of H2 receptor activation on different cell populations within the same tissue. nih.gov
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Type | Assay Used | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Rat Wound Fibroblasts | MTT, BrdU | 10⁻⁸ M, 10⁻⁶ M (Histamine) | Increased viability and metabolic activity, no change in proliferation | nih.gov |
| Cholangiocarcinoma Cells (Mz-ChA-1, HuH-28, CCLP-1) | MTS | 10 μmol/L | Used as a control for HRH2 activation | aacrjournals.org |
| Cardiomyocytes | Trypan Blue Staining, LDH Leakage | 10 μM | Induced cell death | ahajournals.org |
Receptor Internalization and Crossregulation Studies
This compound is a critical tool in studies investigating the internalization and cross-regulation of histamine receptors, particularly the interplay between H1 and H2 receptors. These studies reveal complex interactions where the activation or inhibition of one receptor type can influence the function and cellular localization of another.
A significant body of research has demonstrated that histamine H1 and H2 receptors can undergo cross-desensitization and co-internalization. conicet.gov.arnih.govconicet.gov.ar This means that the stimulation of one receptor subtype can lead to the desensitization and internalization of the other. For instance, it has been shown that histamine H1 receptor inverse agonists can desensitize the cAMP response to amthamine, which is a selective H2 receptor agonist. nih.govconicet.gov.ar
Binding studies have provided direct evidence that H1 and H2 receptors co-internalize after being stimulated by histamine receptor inverse agonists. conicet.gov.arnih.govconicet.gov.ar This process is crucial for receptor cross-regulation, as inhibiting the internalization process has been found to prevent this cross-regulation from occurring. conicet.gov.arnih.govconicet.gov.ar
Furthermore, the cross-desensitization induced by agonists of either H1 or H2 receptors can alter the response to inverse agonists of the other receptor. nih.gov For example, activating the H1 receptor affects the cAMP response induced by H2 receptor inverse agonists. nih.gov Conversely, an H2 receptor agonist can negatively regulate the anti-inflammatory response of H1 receptor inverse agonists. nih.gov These findings underscore a reciprocal regulatory relationship between these two receptor subtypes.
The mechanism of this cross-regulation has been shown to be independent of second messengers like PKA or PKC, but dependent on G protein-coupled receptor kinase 2 (GRK2). conicet.gov.ar Upon activation by either an H1 or H2 receptor agonist, both receptors can co-internalize in endosomes and form heteromers. conicet.gov.ar
Table 2: this compound in Receptor Cross-Regulation Studies
| Study Focus | Cell System | Key Finding with Amthamine | Implication | Reference |
|---|---|---|---|---|
| H1 and H2 Receptor Cross-regulation | U937 cells and cotransfected HEK293 cells | H1 receptor inverse agonists desensitize the cAMP response to amthamine. | Demonstrates functional cross-talk between H1 and H2 receptors. | nih.govconicet.gov.ar |
| Receptor Co-internalization | U937 cells | H1 and H2 receptors co-internalize upon stimulation with inverse agonists. | Inhibition of internalization prevents cross-regulation. | conicet.gov.arnih.gov |
| Agonist-Induced Cross-desensitization | Native and recombinant systems | H2 receptor agonists (like amthamine) can induce negative regulation of H1 receptor inverse agonist responses. | Activation of one receptor subtype modulates the therapeutic action of drugs targeting the other. | nih.gov |
Future Directions and Emerging Research Avenues for Amthamine Dihydrobromide
Elucidation of Amthamine (B1667264) Dihydrobromide's Full Receptorome and Off-Target Activities
A critical area of future research is the complete characterization of amthamine dihydrobromide's binding profile across the entire spectrum of receptors, known as its "receptorome." While amthamine is celebrated for its high selectivity for the H2 receptor, a comprehensive understanding of any potential off-target activities is essential for its precise use in research and for exploring new therapeutic applications.
Amthamine is recognized as a potent H2 agonist, being slightly more potent than histamine (B1213489) itself in some models. biocrick.comrndsystems.com It displays no significant activity at the H1 receptor and acts as only a weak antagonist or weak agonist at the H3 receptor. biocrick.comrndsystems.comabcam.com However, research has indicated that at higher concentrations, amthamine can interact with the adrenergic system. nih.gov Studies in anesthetized rats have shown that high doses of amthamine can induce an increase in mean arterial pressure, an effect attributed to the direct activation of postjunctional alpha-2 adrenoceptors. nih.gov Furthermore, the tachycardia observed with high-dose amthamine appears to be mediated by the neuronal release of catecholamines, suggesting a tyramine-like action. nih.gov
Future investigations should employ high-throughput screening assays against a broad panel of G protein-coupled receptors (GPCRs), ion channels, and other potential molecular targets. This systematic approach will provide a definitive map of amthamine's selectivity and identify any previously unknown interactions. Understanding these off-target effects is crucial, as they could represent either confounding factors in experimental designs or opportunities for novel therapeutic polypharmacology.
Table 1: Known Receptor Selectivity of Amthamine
| Receptor Subtype | Activity | Potency/Affinity |
|---|---|---|
| Histamine H1 | No activity | N/A |
| Histamine H2 | Full Agonist | pD2 value of 6.21 (guinea pig atrium) |
| Histamine H3 | Weak Agonist/Antagonist | pD2 value of 4.70 (weak agonist) |
Investigation of this compound's Potential in Novel Therapeutic Contexts beyond Current Applications
Beyond its traditional use in studying gastric and cardiac functions, this compound is emerging as a candidate for investigation in other therapeutic areas, particularly in neuroinflammation and cognitive disorders. Recent research has highlighted the role of histamine receptors in the central nervous system, opening new avenues for exploration.
One promising area is in the modulation of microglia activation. A recent study investigated the potential of H2 and H3 receptor agonists to alleviate perioperative neurocognitive disorders (PND) in aged rats. nih.gov The findings suggested that amthamine, by activating H2 receptors, could suppress microglia activation and pro-inflammatory responses. nih.gov Specifically, amthamine was shown to inhibit the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines like TNF-α and IL-1β in primary microglia, while upregulating the anti-inflammatory cytokine IL-10. nih.gov This anti-inflammatory action appears to be mediated through the PI3K/AKT/FoxO1 pathway. nih.gov These findings suggest a potential therapeutic role for H2 receptor agonists like amthamine in neurological conditions characterized by excessive microglial activation and neuroinflammation.
Future research should focus on:
Exploring other CNS disorders: Investigating the efficacy of amthamine in models of other neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, where neuroinflammation is a key pathological feature.
Immunomodulation: Given the expression of H2 receptors on various immune cells, exploring the potential of amthamine to modulate immune responses in autoimmune diseases or other inflammatory conditions. wikipedia.org
Tissue Protection: Examining the potential cytoprotective effects of H2 receptor activation by amthamine in models of ischemic injury in the brain, heart, or other organs.
Advanced Structural Biology Studies of this compound-Receptor Interactions
A detailed understanding of how this compound binds to and activates the H2 receptor at the atomic level is crucial for rational drug design and for explaining its high potency and selectivity. While quantum chemical studies have provided theoretical models of interaction, direct structural evidence has been lacking. nih.gov
Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have enabled the visualization of GPCRs in their active states. For instance, the cryo-EM structure of the histamine H1 receptor in complex with its G protein has recently been elucidated, providing significant insights into its activation mechanism. nih.gov A similar approach is urgently needed for the H2 receptor.
Future research in this area should prioritize:
Cryo-EM or X-ray Crystallography: Determining the high-resolution structure of the H2 receptor in a complex with amthamine and its associated Gs protein. This would reveal the specific amino acid residues that form the binding pocket and are critical for agonist-induced conformational changes.
Computational Modeling: Using the structural data to perform molecular dynamics simulations to understand the dynamic process of receptor activation.
Structure-Activity Relationship (SAR) Studies: Combining structural insights with medicinal chemistry to design novel H2 receptor agonists or antagonists with improved selectivity and pharmacokinetic properties.
Development of Advanced Analytical Techniques for this compound Research
Reliable and highly sensitive analytical methods are fundamental for advancing research on this compound. Such techniques are essential for pharmacokinetic studies, measuring compound distribution in tissues, and quantifying its presence in complex biological matrices for in vitro and in vivo experiments.
Currently, the quantification of similar small molecules and neurotransmitters relies on well-established techniques. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the method of choice due to its high specificity and sensitivity for quantifying low-molecular-weight endogenous metabolites and xenobiotics. nih.gov Other powerful techniques include high-performance liquid chromatography (HPLC), often coupled with UV or fluorescence detection, and gas chromatography-mass spectrometry (GC-MS). tezu.ernet.inresearchgate.net
For future amthamine research, the focus should be on:
Developing Validated LC-MS/MS Methods: Establishing robust and validated LC-MS/MS assays for the specific quantification of amthamine in various biological samples, such as plasma, cerebrospinal fluid, and tissue homogenates. This would enable precise pharmacokinetic and pharmacodynamic modeling.
Microdialysis Coupling: Combining in vivo microdialysis with advanced analytical techniques to monitor real-time concentrations of amthamine and downstream neurotransmitters in specific brain regions, providing insights into its neuromodulatory effects. nih.gov
High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry to identify and characterize potential metabolites of amthamine, which is crucial for a complete understanding of its disposition and potential for drug-drug interactions.
Integration of Omics Approaches in this compound Mechanistic Research
To move beyond a single-receptor, single-pathway understanding of amthamine's effects, the integration of "omics" technologies is a critical future direction. nih.gov These high-throughput approaches provide a holistic view of the molecular changes induced by a compound, offering unbiased insights into its mechanism of action. mdpi.com
Transcriptomics (RNA-Seq): By analyzing changes in gene expression in cells or tissues treated with amthamine, researchers can identify entire signaling pathways and gene networks modulated by H2 receptor activation. This could uncover novel downstream effects and biological processes influenced by amthamine.
Proteomics: Using mass spectrometry-based proteomics, scientists can study changes in protein expression and post-translational modifications (e.g., phosphorylation) following amthamine treatment. This can directly map the signaling cascades activated by the H2 receptor.
Metabolomics: This approach analyzes the global profile of metabolites in a biological system. researchgate.net Applying metabolomics to amthamine research can reveal shifts in cellular metabolism and identify novel biomarkers of H2 receptor activation.
By integrating these multi-omics datasets, researchers can construct comprehensive models of amthamine's cellular and physiological effects. epa.gov This systems-level understanding will be invaluable for identifying novel therapeutic applications, predicting potential side effects, and elucidating the intricate role of H2 receptor signaling in health and disease.
Q & A
Q. What are the key pharmacological properties of amthamine dihydrobromide, and how should they inform experimental design?
this compound is a selective H2 receptor agonist (pKi = 5.2) with weak H3 receptor antagonism and no H1 receptor activity . Its primary effects include increased gastric acid secretion and blood pressure, making it suitable for studying H2 receptor-mediated physiological or pathological processes. For experimental design:
- Use concentrations validated in literature (e.g., 1x10⁻⁴ M for maximal H2 receptor activation in cardiac myofibroblast collagen studies ).
- Include controls for H3 receptor cross-reactivity (e.g., using selective H3 antagonists like thioperamide).
- Validate purity (>99%) via HPLC or LC/MS to avoid confounding results from impurities .
Q. How can researchers ensure selectivity of this compound for H2 receptors in complex biological systems?
- Receptor Profiling : Pre-screen cell or tissue models for H2 receptor expression using qPCR or immunohistochemistry to confirm target presence .
- Pharmacological Controls : Co-administer H2 antagonists (e.g., ranitidine) to isolate H2-specific effects .
- Dose-Response Analysis : Test a concentration range (e.g., 1x10⁻⁸ M to 1x10⁻⁴ M) to distinguish H2-mediated effects from off-target H3 interactions .
Advanced Research Questions
Q. How should researchers address contradictory data on amthamine’s activity at H3 receptors across studies?
Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms) or impurity interference. Methodological solutions include:
- Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]-N-α-methylhistamine for H3 receptors) to quantify affinity .
- Batch Validation : Cross-verify compound purity and stability via elemental analysis or NMR, especially after long-term storage .
- Pathway-Specific Readouts : Monitor downstream H2-specific pathways (e.g., cAMP elevation) to confirm target engagement .
Q. What experimental strategies are recommended for investigating amthamine’s role in tissue-specific pathologies, such as hepatic or cardiac fibrosis?
- In Vitro Models : Use primary hepatocytes or cardiac myofibroblasts to study collagen modulation, with histamine receptor subtype-selective agonists/antagonists to isolate mechanisms .
- In Vivo Dosing : Administer amthamine (e.g., 5–10 mg/kg intraperitoneally in rodents) and assess fibrosis markers (e.g., hydroxyproline content, α-SMA expression) .
- Data Normalization : Account for baseline histamine levels in tissues, as endogenous histamine may compete with amthamine for receptor binding .
Q. How can researchers optimize protocols for amthamine’s stability and solubility in long-term studies?
- Storage : Store lyophilized powder at -20°C in anhydrous conditions; reconstitute in sterile water (up to 100 mM) for short-term use .
- Solubility Testing : Pre-test solubility in experimental buffers (e.g., PBS, DMEM) using dynamic light scattering to avoid precipitation .
- Stability Monitoring : Periodically assess bioactivity via functional assays (e.g., cAMP response in H2-expressing HEK293 cells) .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-dependent effects of amthamine in receptor studies?
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀ and efficacy .
- Outlier Detection : Use Grubbs’ test to exclude data points affected by compound degradation or technical errors .
- Multiplicity Correction : Apply Bonferroni adjustment when comparing multiple concentrations or receptor subtypes .
Q. How can researchers reconcile amthamine’s high effective concentration (1x10⁻⁴ M) in collagen studies with its lower receptor affinity (pKi = 5.2)?
- Tissue Penetrance : Evaluate compound bioavailability in target tissues using LC-MS/MS to confirm adequate exposure .
- Receptor Reserve Analysis : Determine if spare receptors exist in the model system, which may require higher agonist concentrations for maximal response .
- Metabolic Stability : Assess amthamine’s half-life in vitro to rule out rapid degradation as a cause of reduced potency .
Ethical and Reproducibility Considerations
Q. What steps should be taken to ensure reproducibility of amthamine studies across laboratories?
- Detailed Protocols : Report storage conditions, reconstitution methods, and batch numbers to minimize variability .
- Open Data Sharing : Deposit raw data (e.g., dose-response curves, receptor expression profiles) in public repositories .
- Inter-Lab Validation : Collaborate with independent labs to replicate key findings using harmonized protocols .
Q. How can researchers mitigate ethical concerns when using amthamine in animal models?
- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles—e.g., use cell-based assays for preliminary screens .
- Adverse Event Monitoring : Implement endpoints for gastric acid overproduction or hemodynamic changes in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
